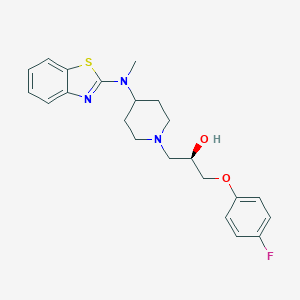
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-, commonly known as 4-F-PHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
科学研究应用
4-F-PHM has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of depression and other mood disorders.
作用机制
The mechanism of action of 4-F-PHM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which could be responsible for its psychoactive effects. In addition, 4-F-PHM has been found to have an affinity for various receptors in the brain, including the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
4-F-PHM has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of behavioral effects, including hyperactivity, stereotypy, and agitation. In addition, 4-F-PHM has been found to produce changes in body temperature and heart rate, which could be indicative of its effects on the autonomic nervous system.
实验室实验的优点和局限性
One of the main advantages of using 4-F-PHM in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of mood disorders. However, one of the limitations of using 4-F-PHM in lab experiments is its psychoactive effects, which could confound the results of behavioral studies.
未来方向
There are several future directions for research on 4-F-PHM. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders. Another area of interest is the development of more selective ligands for the serotonin and dopamine transporters, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 4-F-PHM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-F-PHM is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a range of biochemical and physiological effects and could have implications for the treatment of mood disorders. While there are limitations to using 4-F-PHM in lab experiments, its high affinity for the serotonin and dopamine transporters makes it a valuable tool for studying these systems. Further research is needed to fully understand the mechanism of action of 4-F-PHM and its potential therapeutic applications.
合成方法
The synthesis of 4-F-PHM involves the reaction of 4-fluorophenol with alpha-bromo-2-benzothiazolemethanamine to form the intermediate compound, which is then reacted with alpha-bromomethyl-4-piperidinol to yield the final product. This synthesis method has been described in detail in a scientific paper by Kavanagh et al. (2013).
属性
CAS 编号 |
104607-84-3 |
|---|---|
产品名称 |
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)- |
分子式 |
C22H26FN3O2S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |
InChI 键 |
IGMKTIJBFUMVIN-GOSISDBHSA-N |
手性 SMILES |
CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
规范 SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




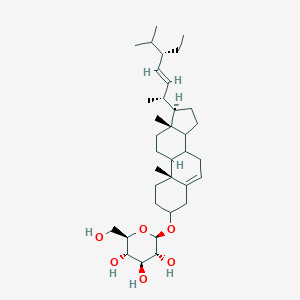
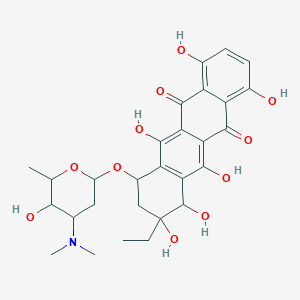
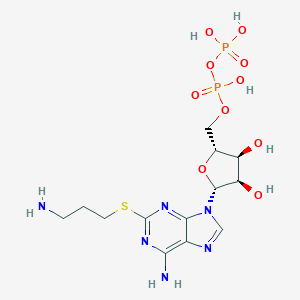
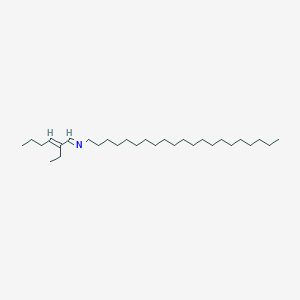
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
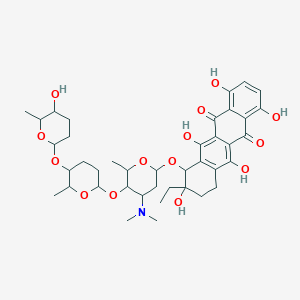
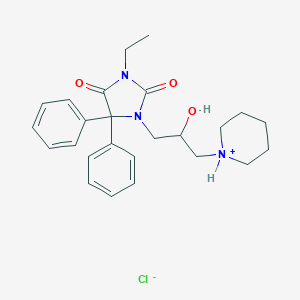
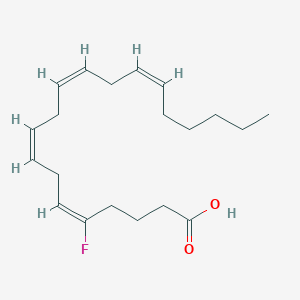


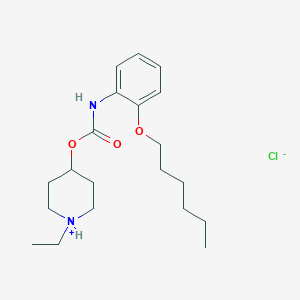
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)